Product packaging for 2-Dimethylaminomethylene-cyclohexanone(Cat. No.:)

2-Dimethylaminomethylene-cyclohexanone

Cat. No.: B13065618
M. Wt: 153.22 g/mol
InChI Key: UQRGFCOZZZCUDG-FPLPWBNLSA-N
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Description

2-Dimethylaminomethylene-cyclohexanone is a valuable synthetic intermediate in organic chemistry and drug discovery research. This compound belongs to the aminomethylene cyclohexanone family, a class of chemicals known for their utility as precursors in the synthesis of more complex, biologically active molecules . Its reactive structure makes it a key starting material for constructing nitrogen-containing heterocycles, such as pyrazole derivatives, which are five-membered ring systems classified as alkaloids and are of significant interest in medicinal chemistry due to their diverse biological activities . Researchers utilize this scaffold to develop compounds for various pharmacological applications, including investigations into 5-α-reductase inhibition and antiproliferative effects . The synthesis of related dimethylaminomethylene cyclohexanedione precursors can be achieved with high efficiency, as demonstrated by a reported 99% yield from the reaction of 1,3-cyclohexanedione with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) . The structural characterization of such synthesized compounds is typically confirmed by advanced analytical techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy . Furthermore, closely related compounds, such as the hydrochloride salt of 2-(dimethylaminomethyl)cyclohexanone, are recognized as official reference standards for quality control in the pharmaceutical industry, for instance, as a related compound for the drug Tramadol . This highlights the importance of this chemical family in ensuring the purity and safety of pharmaceutical products. This compound is supplied for laboratory research purposes only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B13065618 2-Dimethylaminomethylene-cyclohexanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)cyclohexan-1-one

InChI

InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3/b8-7-

InChI Key

UQRGFCOZZZCUDG-FPLPWBNLSA-N

Isomeric SMILES

CN(C)/C=C\1/CCCCC1=O

Canonical SMILES

CN(C)C=C1CCCCC1=O

Origin of Product

United States

Synthetic Methodologies for 2 Dimethylaminomethylene Cyclohexanone and Analogous Enaminones

Direct Functionalization of Cyclohexanone (B45756) Derivatives to Form Enaminones

Direct functionalization of the α-carbon adjacent to the carbonyl group in cyclohexanone derivatives is a primary strategy for enaminone synthesis. This approach often involves condensation with highly reactive one-carbon synthons or a sequence of condensation and amination reactions.

Condensation with N,N-Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA)

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a potent and widely used reagent for the synthesis of enaminones from compounds containing an active methylene (B1212753) group. nih.govnih.govresearchgate.net It serves as a source for a dimethylaminomethylene group, which condenses with the α-carbon of a ketone, eliminating methanol (B129727) in the process. chemicalbook.com This method is valued for its efficiency and directness. nih.gov

The reaction between 1,3-cyclohexanedione (B196179) or its derivatives and DMF-DMA provides a direct route to the corresponding enaminones. ijsrst.combohrium.com These dicarbonyl compounds have a particularly acidic central methylene group, making them highly reactive towards DMF-DMA. For instance, reacting 1,3-cyclohexanedione or 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with DMF-DMA yields the respective 2-((dimethylamino)methylene) substituted products. ijsrst.combohrium.comimist.ma A study reported that the reaction of dimedone with a slight excess of DMF-DMA at room temperature for one hour without a solvent afforded the desired enaminone in 95% yield. imist.ma These resulting compounds are stable and serve as versatile precursors for various heterocyclic systems. researchgate.net

Table 1: Synthesis of Enaminones from 1,3-Diketones and DMF-DMA

Starting MaterialReagentConditionsProductYieldReference
5,5-Dimethyl-1,3-cyclohexanedioneDMF-DMAStirred, 1 hr, Room Temp., Solvent-free2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione95% imist.ma
1,3-CyclohexanedioneDMF-DMALiterature Procedure2-((Dimethylamino)methylene)cyclohexane-1,3-dioneN/A ijsrst.combohrium.com

The DMF-DMA condensation method is also applicable to cyclohexanone rings bearing other functional groups. The synthesis of 2-dimethylaminomethylene-4-acetamidocyclohexanone (B11732580) has been successfully achieved by reacting 4-acetamidocyclohexanone with N,N-dimethylformamide dimethyl acetal. prepchem.com This reaction demonstrates the chemoselectivity of the reagent, which preferentially reacts with the active methylene group adjacent to the ketone over the amide functionality present elsewhere in the molecule. The resulting enaminone is a key intermediate for the synthesis of more complex heterocyclic structures, such as benzo[c]pyrroles. prepchem.com

The principle of enaminone formation via DMF-DMA condensation extends to heterocyclic analogs of cyclohexanone. While a study attempting to generate enaminones from certain thiopyranone derivatives using DMF-DMA did not yield the expected products, the general methodology remains a viable pathway for keto-functionalities within heterocyclic rings. researchgate.net In a successful application with a different heterocycle, 5-arylfuran-2(3H)-ones were reacted with DMF-DMA. mdpi.com This reaction, proceeding through the active methylene unit of the furanone ring, yielded the corresponding 3-((dimethylamino)methylene)furan-2(3H)-ones. Optimal yields were achieved by heating the reactants in toluene, demonstrating the utility of DMF-DMA in functionalizing diverse heterocyclic ketone systems. mdpi.com

Knoevenagel Condensation and Subsequent Amination

An alternative two-step approach to enaminones involves an initial Knoevenagel condensation followed by an amination step. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.comvaia.com

This strategy has been employed in the synthesis of 2-[(dimethylamino)(3-pyridyl)methyl]cyclohexanone. The process begins with a Knoevenagel-type condensation between cyclohexanone and 3-pyridinecarboxaldehyde (B140518) to form 2-(3-pyridylmethylene)cyclohexanone. prepchem.com In the subsequent step, this α,β-unsaturated ketone undergoes a Michael addition reaction with dimethylamine (B145610). The amine adds to the β-position of the double bond to yield the final enaminone product. This method allows for the introduction of a wider variety of substituents at the exocyclic carbon compared to the direct DMF-DMA method. prepchem.com

Catalytic Approaches in Enaminone Synthesis from Dicarbonyl Compounds and Amines

The direct condensation of 1,3-dicarbonyl compounds with primary or secondary amines is one of the most common and versatile methods for preparing β-enaminones. mdpi.org This reaction is often facilitated by a catalyst to improve reaction rates and yields under mild conditions. A wide array of catalysts has been developed for this transformation, offering environmentally friendly alternatives to more drastic traditional methods. acgpubs.org

Various metal-based catalysts have proven effective, including those based on iron (Fe), cobalt (Co), gold (Au), lanthanum (La), scandium (Sc), zinc (Zn), and bismuth (Bi). acgpubs.orgdntb.gov.ua For example, cobalt(II) chloride has been used to catalyze the reaction between 1,3-dicarbonyl compounds and amines at room temperature under solvent-free conditions, providing high yields of 75-95%. acgpubs.org Similarly, gold(III) catalysts have been shown to be effective, yielding products in the 61-98% range. acgpubs.org Ceric ammonium (B1175870) nitrate (B79036) is another efficient catalyst for this transformation. organic-chemistry.org

In addition to metal catalysts, green and biocatalytic approaches have been explored. Notably, onion extract has been successfully used as a green catalyst for the enamination of 1,3-dicarbonyl compounds, affording β-enaminone derivatives in good to excellent yields. researchgate.net These catalytic methods often feature simple experimental procedures and straightforward product isolation, making them highly practical for synthetic applications. acgpubs.org

Table 2: Selected Catalytic Systems for Enaminone Synthesis from 1,3-Dicarbonyls and Amines

CatalystSubstrate TypeConditionsYield RangeReference
Gold (III) compoundsCyclic 1,3-dicarbonylsN/A61-98% acgpubs.org
Ferric (III) ammonium nitrate1,3-dicarbonylsRoom Temp., Solvent-free69-92% acgpubs.org
Lanthanum trichloride (B1173362) (LaCl₃·7H₂O)β-keto carbonylsRoom Temp., CH₂Cl₂85-93% acgpubs.org
Ceric ammonium nitrate (CAN)1,3-dicarbonylsN/A70-93% acgpubs.org
Cobalt (II) chloride (CoCl₂)1,3-dicarbonylsRoom Temp., Solvent-free75-95% acgpubs.org
Scandium triflate (Sc(OTf)₃)β-keto estersSolvent-freeHigh acgpubs.org
Zinc perchlorate (B79767) (Zn(ClO₄)₂·6H₂O)Keto estersN/A>70% acgpubs.org
Iron-NHC complexesCyclic 1,3-dicarbonylsLight irradiationHigh dntb.gov.uaresearchgate.net
Onion Extract1,3-dicarbonylsN/AGood-Excellent researchgate.net

Utilization of Metal-Based Catalysts

Metal-based catalysts have been extensively employed to facilitate the synthesis of β-enaminones. These catalysts typically function as Lewis acids, activating the carbonyl group of the β-dicarbonyl compound, thereby making it more susceptible to nucleophilic attack by the amine. This catalytic approach often leads to higher yields, shorter reaction times, and milder reaction conditions compared to non-catalytic methods.

Ferric (III) ammonium nitrate (FAN) has been demonstrated as an efficient and cost-effective catalyst for the synthesis of β-enamino esters and β-enaminones. This method is notable for its simplicity, short reaction times, and high yields, with the reaction proceeding smoothly at room temperature under solvent-free conditions. researchgate.net The use of FAN allows for the condensation of various primary amines with 1,3-dicarbonyl compounds, furnishing the corresponding β-enamino compounds in satisfactory yields ranging from 69-92%. researchgate.net

A study by Murthy et al. explored the scope of this reaction with a variety of substrates. The reaction of ethyl acetoacetate (B1235776) with n-butylamine, for instance, proceeded to completion in 20 minutes, yielding the product in 92% yield. Aromatic amines, such as aniline (B41778) and p-toluidine, also reacted efficiently, albeit with slightly longer reaction times. The versatility of this catalytic system highlights its utility in organic synthesis.

Table 1: Ferric (III) Ammonium Nitrate Catalyzed Synthesis of β-Enaminones

Entry Amine 1,3-Dicarbonyl Compound Time (min) Yield (%)
1 n-Butylamine Ethyl acetoacetate 20 92
2 Benzylamine (B48309) Ethyl acetoacetate 25 90
3 Aniline Ethyl acetoacetate 30 88
4 p-Toluidine Ethyl acetoacetate 30 89

Data sourced from Murthy, Y. L. N., et al. Asian Journal of Chemistry, 2010.

Lanthanum trichloride heptahydrate (LaCl₃·7H₂O) serves as a mild, inexpensive, and moisture-stable Lewis acid catalyst for the chemo- and regioselective synthesis of β-enaminones and β-enaminoesters. arkat-usa.org This catalyst effectively promotes the reaction between various β-ketocarbonyl compounds and a range of amines at room temperature. arkat-usa.org The reactions are typically carried out in methylene dichloride and are completed within 3-5 hours, providing the desired products in excellent yields (85-93%) with high regio- and stereoselectivity. arkat-usa.org

The catalytic activity of lanthanum trichloride is attributed to its ability to activate the carbonyl group, facilitating the nucleophilic addition of the amine. arkat-usa.org The reaction of ethyl acetoacetate with benzylamine in the presence of 10 mol% of LaCl₃·7H₂O, for example, yields the corresponding enaminoester in 93% yield after 3 hours. arkat-usa.org Aliphatic amines have been observed to react slightly faster than aromatic amines under these conditions. arkat-usa.org

Table 2: Lanthanum Trichloride Heptahydrate Catalyzed Synthesis of β-Enaminones

Entry Amine 1,3-Dicarbonyl Compound Time (h) Yield (%)
1 Benzylamine Ethyl acetoacetate 3.0 93
2 Phenylethylamine Ethyl acetoacetate 2.5 92
3 n-Butylamine Ethyl acetoacetate 3.5 90
4 Aniline Ethyl acetoacetate 4.0 88

Data sourced from Lenin, R., and Madhusudhan Raju, R. ARKIVOC, 2007.

Ceric ammonium nitrate (CAN) is another effective catalyst for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and activated primary amines, such as aryl, benzyl, allyl, and propargyl amines. researchgate.net The reaction proceeds smoothly at room temperature in acetonitrile, catalyzed by a catalytic amount of CAN (20 mol%), to afford β-enaminones in good to excellent yields. researchgate.net A key advantage of this method is that the crude product is often pure enough to be characterized without the need for chromatographic purification. researchgate.net

It has been observed that aromatic and benzylic primary amines react significantly faster than propargyl amine. researchgate.net For instance, the reaction of 5,5-dimethylcyclohexa-1,3-dione with p-anisidine (B42471) in the presence of CAN is complete in just 5 minutes, yielding the corresponding enaminone in 94% yield. researchgate.net This highlights the mild and efficient nature of CAN as a catalyst for this transformation. researchgate.net

Table 3: Ceric Ammonium Nitrate Catalyzed Synthesis of β-Enaminones

Entry Amine 1,3-Dicarbonyl Compound Time (min) Yield (%)
1 p-Anisidine 5,5-Dimethylcyclohexa-1,3-dione 5 94
2 Benzylamine 5,5-Dimethylcyclohexa-1,3-dione 5 92
3 Aniline 5,5-Dimethylcyclohexa-1,3-dione 10 90
4 Allylamine 5,5-Dimethylcyclohexa-1,3-dione 15 88

Data sourced from Paira, M., et al. Indian Journal of Chemistry, 2008.

Gold catalysts, particularly Au(III) derivatives, have been utilized for the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines. researchgate.net While some methods employ Au(III) salts, an efficient synthesis of β-enaminones and β-enaminoesters has also been developed using a combination of [(PPh₃)AuCl]/AgOTf as the catalyst under solvent-free conditions at room temperature. researchgate.net This system demonstrates high efficiency with low catalyst loading. researchgate.net

The reaction between various primary amines and acetylacetone (B45752) using this gold(I)/silver(I) catalytic system provides the corresponding β-enaminones in excellent yields, typically between 85% and 98%. researchgate.net The reaction is generally fast, with most transformations being complete within 10 to 30 minutes. researchgate.net This methodology is advantageous due to its mild reaction conditions and ease of manipulation. researchgate.net

Table 4: Gold(I)/Silver(I) Catalyzed Synthesis of β-Enaminones under Solvent-Free Conditions

Entry Amine 1,3-Dicarbonyl Compound Time (min) Yield (%)
1 Benzylamine Acetylacetone 10 98
2 n-Butylamine Acetylacetone 15 95
3 Aniline Acetylacetone 20 92
4 p-Toluidine Acetylacetone 20 93

Data sourced from Chen, M., et al. Molecules, 2012.

Cobalt(II) chloride (CoCl₂) is an inexpensive and commercially available catalyst that effectively mediates the synthesis of β-enamino compounds under solvent-free conditions at room temperature. This method offers several advantages, including short reaction times, the absence of a solvent, and no requirement for excess reactants or catalyst. The crude product can often be directly purified by column chromatography.

The reaction of various amines with 1,3-dicarbonyl compounds in the presence of a catalytic amount of CoCl₂·6H₂O provides the corresponding β-enaminones and β-enamino esters in high yields (75-95%). For example, the reaction of aniline with ethyl acetoacetate is complete in 20 minutes, affording the product in 94% yield. This procedure is also chemoselective, with the amine preferentially attacking the ketone carbonyl group in β-ketoesters.

Table 5: Cobalt(II) Chloride Catalyzed Synthesis of β-Enaminones under Solvent-Free Conditions

Entry Amine 1,3-Dicarbonyl Compound Time (min) Yield (%)
1 Aniline Ethyl acetoacetate 20 94
2 Benzylamine Ethyl acetoacetate 15 95
3 n-Butylamine Ethyl acetoacetate 30 92
4 Aniline Acetylacetone 25 90

Data sourced from Zhang, Z.-H., and Hu, J.-Y. Journal of the Brazilian Chemical Society, 2006.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a significant goal in green chemistry, as it reduces waste and simplifies purification procedures. The synthesis of β-enaminones is particularly amenable to solvent-free approaches, often in conjunction with the use of a catalyst. arkat-usa.org

As highlighted in the preceding sections, several metal-based catalysts, including ferric (III) ammonium nitrate, gold(I)/silver(I), and cobalt(II) chloride, have been successfully employed for the synthesis of β-enaminones under solvent-free conditions. researchgate.netresearchgate.net These methods generally involve the direct mixing of the amine, the 1,3-dicarbonyl compound, and the catalyst, followed by stirring at room temperature or gentle heating. arkat-usa.org

In addition to catalyzed reactions, there are reports of catalyst-free and solvent-free synthesis of β-enaminone derivatives. These reactions are typically carried out at elevated temperatures (e.g., 120 °C) and afford the products in high to excellent yields with short reaction times. The operational simplicity and easy work-up procedures make these solvent-free methods attractive alternatives to traditional solvent-based syntheses.

Table 6: Comparison of Solvent-Free Methods for β-Enaminone Synthesis

Catalyst Temperature Typical Reaction Time Typical Yield Range (%)
Ferric (III) Ammonium Nitrate Room Temperature 20-35 min 85-92
Gold(I)/Silver(I) Room Temperature 10-30 min 85-98
Cobalt(II) Chloride Room Temperature 15-30 min 90-95

Historical Context and Evolution of Synthetic Routes to Cyclohexanone Enaminones

The synthesis of enaminones, compounds characterized by the N-C=C-C=O functional group, has a history spanning over a century, with methodologies evolving from classical condensation reactions to highly efficient catalyzed processes. researchgate.net Cyclohexanone-derived enaminones, including 2-dimethylaminomethylene-cyclohexanone, are valuable synthetic intermediates, and the development of their synthetic routes reflects broader trends in organic chemistry toward greater efficiency, milder conditions, and improved environmental compatibility.

The foundational approach to β-enaminone synthesis involves the direct condensation of a β-dicarbonyl compound or a ketone with an amine. One of the most significant early reports in this area came in 1961, when Martin described the condensation of β-dicarbonyl compounds with amines by refluxing the reactants in an aromatic solvent, often with azeotropic removal of the water byproduct to drive the reaction to completion. derpharmachemica.com For the synthesis of this compound specifically, a key method involves the reaction of cyclohexanone, an active methylene ketone, with an amide acetal such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net This reaction forms the enaminone directly and is a widely used approach.

Another classical route involves the reaction of a cyclic 1,3-dione, such as cyclohexane-1,3-dione, with an amine. This condensation typically requires heating and results in the formation of a 3-amino-cyclohex-2-en-1-one derivative. acgpubs.orgwpmucdn.com

The evolution of these synthetic routes has been largely driven by the introduction of catalysts to overcome the limitations of thermal condensation, such as harsh reaction conditions and long reaction times. The versatility of enaminones as synthons for bioactive heterocycles spurred extensive research into new synthetic methodologies. researchgate.net Over the past few decades, a vast number of catalytic systems have been developed, significantly improving the efficiency and scope of enaminone synthesis.

Early catalytic methods often employed acid catalysis to facilitate the condensation. Subsequently, a wide array of Lewis acids and metal catalysts were explored. The development of these catalytic systems has allowed for reactions to be conducted under much milder conditions, often at room temperature and sometimes in the absence of a solvent. acgpubs.org

The progression of these methods is summarized in the table below, highlighting the shift from high-temperature, uncatalyzed reactions to modern, efficient catalytic systems.

Table 1: Evolution of Synthetic Approaches for Cyclohexanone Enaminones

Era Dominant Methodology Key Features Example Reactants
Early to Mid-20th Century Classical Condensation High temperatures, refluxing solvents, azeotropic water removal. Cyclohexanone + Amide Acetals
Cyclohexane-1,3-dione + Amines
Late 20th Century Introduction of Catalysis Use of acid/base catalysts, early metal catalysts. Milder conditions begin to be explored. 1,3-Dicarbonyls + Amines
Early 21st Century Advanced Catalytic Systems Wide range of Lewis acids and transition metals (Au, Pd, Co, Sc). Improved yields and reaction times. 1,3-Dicarbonyls + Amines
Modern Era "Green" Chemistry Approaches Solvent-free reactions, microwave assistance, mechanochemical grinding, use of water as a solvent. acgpubs.orgwpmucdn.comorganic-chemistry.org 1,3-Dicarbonyls + Amines

The search for more efficient and environmentally friendly protocols has led to the development of solvent-free reactions and the use of unconventional catalysts. For instance, reports have detailed the successful synthesis of β-enaminones using catalysts like ceric ammonium nitrate (CAN), ferric (III) ammonium nitrate, and cobalt(II) chloride at room temperature under solvent-free conditions, often with high yields. acgpubs.orgorganic-chemistry.org These methods offer advantages in terms of simplified experimental procedures, reduced waste, and easy isolation of products. acgpubs.org

The table below provides a comparative overview of various catalytic systems that have been developed for the synthesis of enaminones, many of which are applicable to cyclohexanone derivatives.

Table 2: Selected Catalytic Systems for the Synthesis of β-Enaminones

Catalyst Reactants Conditions Yield Range Reference
Zn(ClO₄)₂·6H₂O Keto esters + Amines - > 70% acgpubs.org
Bismuth (III) trifluoroacetate Carbonyl compounds + Amines Water, Room Temp. 63-98% acgpubs.org
Lanthanum trichloride (LaCl₃·7H₂O) β-Keto carbonyls + Amines CH₂Cl₂, Room Temp. 85-93% acgpubs.org
Ceric ammonium nitrate (CAN) 1,3-Dicarbonyls + Amines CH₃CN, Room Temp. 70-93% acgpubs.orgorganic-chemistry.org
Ferric (III) ammonium nitrate 1,3-Dicarbonyls + Amines Solvent-free, Room Temp. 69-92% acgpubs.org
Gold (III) catalyst 1,3-Dicarbonyls + Amines - 61-98% acgpubs.org
Cobalt (II) chloride 1,3-Dicarbonyls + Amines Solvent-free, Room Temp. 75-95% acgpubs.org

This historical progression demonstrates a clear trajectory from classical, energy-intensive methods to sophisticated, highly efficient catalytic protocols that offer milder conditions, broader substrate scope, and alignment with the principles of green chemistry.

Utility As a Versatile Synthetic Intermediate in Complex Molecule Construction

Construction of Nitrogen-Containing Heterocyclic Systems

The inherent functionality of 2-dimethylaminomethylene-cyclohexanone makes it an excellent starting point for synthesizing a diverse range of nitrogen-containing heterocyclic compounds. The enamine moiety provides a reactive site for cyclization reactions, leading to the formation of various ring systems.

Pyrrole (B145914) Derivatives through Ring Closure Reactions

While direct synthesis from this compound is a specific application, the general principle involves the reaction of enaminones or related enamines with suitable reagents to form the pyrrole ring. The Van Leusen pyrrole synthesis, for instance, is a well-established method that involves the [3+2] cycloaddition of tosylmethyl isocyanide (TosMIC) with electron-deficient alkenes. nih.gov Enaminones, serving as Michael acceptors, can react with the TosMIC anion. The reaction proceeds through an initial Michael addition, followed by intramolecular cyclization and elimination of the tosyl group to afford the pyrrole ring. This strategy allows for the synthesis of highly substituted pyrroles. nih.gov The cyclohexanone (B45756) backbone would result in a tetrahydroindole derivative, a core structure found in many biologically active compounds.

Polycondensed Heterocyclic Systems (e.g., Pyrazoloquinolines, Acridines, Pyrimidoquinolines)

The fused cyclohexyl ring of this compound is a key feature that enables the synthesis of polycondensed heterocyclic systems where the newly formed heterocycle is annulated to the cyclohexane (B81311) ring.

Pyrimidoquinolines: This class of compounds can be synthesized through multi-component reactions that utilize cyclohexanone as a key starting material. nih.gov In a typical one-pot synthesis, cyclohexanone reacts with an aromatic aldehyde and an amino-substituted pyrimidine, such as 6-aminothiouracil or 2,6-diaminopyrimidin-4-one. nih.govrsc.org These reactions often proceed through the in-situ formation of an intermediate, such as an arylidene cyclohexanone, which then undergoes a Michael addition with the aminopyrimidine, followed by cyclization and dehydration to yield the fused pyrimido[4,5-b]quinoline system. rsc.org The use of this compound can be seen as a pre-activated form of cyclohexanone, facilitating the initial condensation step under milder conditions.

Reactant 1Reactant 2Reactant 3Catalyst/SolventProductYield (%)Ref
CyclohexanoneAromatic Aldehyde6-AminothiouracilDMF (reflux)5-Aryl-2-thioxo-hexahydro-pyrimido[4,5-b]quinoline-4-oneGood rsc.org
4-ChlorobenzaldehydeCyclohexanone6-Amino-2-thioxo-dihydropyrimidin-4-oneDMF (reflux)5-(4-chlorophenyl)-9-(4-chlorophenyl-methylene)-2-thioxo-tetrahydropyrimido[4,5-b]quinolin-4-one80 nih.gov
Aromatic AldehydeCyclic 1,3-dicarbonyl2,6-Diamino-pyrimidin-4-oneGlycol (Microwave)2-Amino-5-aryl-tetrahydropyrimido[4,5-b]-quinoline-4,6-dione90-95 nih.gov

Acridines: Acridine (B1665455) is a polycyclic heteroarene consisting of two benzene (B151609) rings fused to a central pyridine (B92270) ring. nih.gov Traditional methods for its synthesis, such as the Bernthsen acridine synthesis, involve the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative. youtube.com While not a direct precursor in this classic route, derivatives of cyclohexanone can be envisioned in constructing partially saturated acridine systems. For instance, cyclization of precursors derived from the reaction of an anthranilic acid derivative with cyclohexanone can lead to tetrahydroacridinones, which can be subsequently aromatized.

Pyrazoloquinolines: The synthesis of pyrazoloquinolines can be achieved by reacting a suitable enaminone with a hydrazine (B178648) derivative. The reaction of this compound with hydrazine would lead to the formation of a pyrazole (B372694) ring fused to the cyclohexane ring, resulting in an indazole derivative. To construct a pyrazoloquinoline, a multi-step synthesis or a multi-component reaction involving a quinoline (B57606) precursor would be necessary.

N-Heterocycle Alkaloid Scaffolds through Biomimetic Synthesis

Biomimetic synthesis aims to mimic the biosynthetic pathways found in nature to construct complex natural products. wiley-vch.de Acridone alkaloids, for example, are believed to be formed biosynthetically from an anthranilic acid precursor and acetate (B1210297) units. A laboratory synthesis that mimics this process involves the cyclization of 2'-aminobenzophenones. rsc.org While this compound is a simpler building block, its reactivity is analogous to intermediates in alkaloid biosynthesis, which often involve Mannich reactions and cyclizations of amino-ketones. wiley-vch.de It can serve as a synthetic equivalent for intermediates that lead to piperidine (B6355638) or quinolizidine (B1214090) alkaloid scaffolds, which are derived from lysine (B10760008) metabolism in nature. wiley-vch.de The construction of fungal indole (B1671886) alkaloids bearing a bicyclo[2.2.2]diazaoctane core, for instance, involves complex cyclizations that are conceptually related to the reactions accessible to versatile building blocks like enaminones. nih.gov

Spirocyclic Compounds incorporating Pyrazole Moieties

Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their inherent three-dimensionality. shu.ac.uk The carbonyl carbon of cyclohexanone is an ideal center for creating a spirocyclic junction. A powerful method for synthesizing spirocyclic dihydropyrazoles involves the reaction of tosylhydrazones, which are readily prepared from cyclic ketones like cyclohexanone, with electron-deficient alkenes. shu.ac.ukresearchgate.net This process involves a [3+2] cycloaddition of an in-situ generated diazo compound with the alkene, followed by cyclization to form the spiro-pyrazoline ring system. This approach highlights the utility of the cyclohexanone core in preparing structurally complex spiro-heterocycles. researchgate.net

Ketone PrecursorReagent 1Reagent 2Product TypeRef
CyclohexanoneTosylhydrazineElectron-deficient alkeneSpirocyclic dihydropyrazole shu.ac.ukresearchgate.net
Cyclic KetonesN-Chloro-N-sodio-carbamateAlkenesSpirocyclic oxazolidinone researchgate.net

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a complex product, offering high atom economy and efficiency. nih.gov Enaminones like this compound are excellent substrates for MCRs. A closely related class of compounds, 2-dimethylaminomethylene-1,3-diones, readily reacts with dinucleophiles such as guanidine, acetamidine, or benzamidine. researchgate.net This reaction proceeds via a sequential condensation-cyclization mechanism to afford substituted pyrimidine-5-carboxylates in high yields. researchgate.net This demonstrates how the enaminone functionality can act as a linchpin, bringing together multiple components to rapidly build heterocyclic complexity. The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, uses a β-ketoester, an aldehyde, and urea; the reactivity pattern of this compound makes it suitable for analogous transformations. researchgate.net

Precursor for Advanced Organic Transformations

Beyond its use in heterocycle synthesis, this compound is a precursor for other significant organic transformations. The corresponding Mannich base, 2-(dimethylaminomethyl)cyclohexanone, is a crucial intermediate in the synthesis of the analgesic drug Tramadol. google.com This Mannich base is typically prepared by reacting cyclohexanone with formaldehyde (B43269) and dimethylamine (B145610) hydrochloride. It then undergoes a Grignard reaction with 3-methoxyphenylmagnesium bromide to yield (RR,SS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol (Tramadol). google.com This multi-step synthesis highlights the role of the modified cyclohexanone core as a foundational scaffold for constructing complex pharmaceutical agents. The enamine functionality can also be used to direct alkylations to the α-position of the ketone with high selectivity. quora.com

Mechanistic Investigations of Reactions Involving 2 Dimethylaminomethylene Cyclohexanone

Elucidation of Condensation Mechanisms in Enaminone Formation

The formation of 2-dimethylaminomethylene-cyclohexanone, a β-enaminone, typically proceeds through the condensation of a cyclic ketone, cyclohexanone (B45756), with a formylating agent such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). Enaminones are a class of organic compounds characterized by the conjugated system N-C=C-C=O. This structural motif results in a delocalization of π electrons across five atoms, leading to the potential for different tautomeric forms, including keto-enamine, keto-imine, and enol-imine forms. imist.ma The stability of the keto-enamine tautomer is generally favored due to the strong conjugation between the lone pair of the nitrogen atom and the carbonyl group.

Nucleophilic Attack and Water Elimination Pathways

The detailed mechanism for the formation of this compound from cyclohexanone and an amide acetal like DMF-DMA begins with the activation of the cyclohexanone.

Nucleophilic Attack: Initially, the α-carbon of cyclohexanone acts as a nucleophile. This can occur either through its enol or enolate form, which is in equilibrium with the keto form. The nucleophilic α-carbon attacks the electrophilic carbon of the protonated or activated formylating agent. This addition reaction leads to the formation of a tetrahedral intermediate.

Proton Transfer and Intermediate Formation: A series of proton transfers occurs, leading to the formation of a hemiaminal-like intermediate.

Elimination: The final step is the elimination of a small molecule to form the thermodynamically stable conjugated system. In the reaction with DMF-DMA, a molecule of methanol (B129727) is eliminated. If reacting with an alternative combination like dimethylamine (B145610) and formaldehyde (B43269), a water molecule is eliminated. This elimination step is crucial as it creates the C=C double bond of the enaminone, resulting in the extended π-system that characterizes the product.

The process is effectively a condensation reaction where the formation of the stable, conjugated enaminone system is the primary thermodynamic driving force.

Stereochemical Aspects and Diastereoselectivity in Cycloaddition Processes

This compound can participate as a component in various cycloaddition reactions, where its stereochemical behavior is of significant interest. The enaminone can act as a diene or a dienophile in [4+2] cycloadditions (Diels-Alder reactions) or as a 2π component in [2+2] cycloadditions. The stereochemical outcome of these reactions is dictated by the mechanism, which can be either a concerted, one-step process or a stepwise process involving intermediates. mdpi.comresearchgate.net

In a concerted [4+2] cycloaddition, the stereochemistry of the reactants is retained in the product. However, the presence of the electron-donating dimethylamino group and the electron-withdrawing carbonyl group polarizes the π-system, which can favor stepwise mechanisms involving zwitterionic intermediates, particularly with highly polarized reaction partners. researchgate.net The formation of such an intermediate allows for rotation around single bonds before the final ring closure, which can lead to a loss of stereospecificity and the formation of multiple diastereomers. mdpi.comresearchgate.net

The diastereoselectivity (e.g., the preference for endo vs. exo adducts in Diels-Alder reactions) is governed by secondary orbital interactions and steric effects in the transition state. The specific geometry of the enaminone, which can exist in different conformations (e.g., cis-s-cis, cis-s-trans), also plays a critical role in determining the facial selectivity of the approaching reactant and, consequently, the stereochemistry of the resulting cycloadduct. imist.ma Photochemical [2+2] cycloadditions are also possible and proceed through different orbital symmetry rules than their thermal counterparts, often favoring suprafacial pathways. openstax.org

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

Catalysts and reaction conditions, such as temperature and pressure, exert a profound influence on the selectivity and efficiency of reactions involving this compound. The choice of catalyst can determine which of several possible reaction pathways is favored. For instance, in reactions with multifunctional reagents, a catalyst might selectively promote a cycloaddition over a conjugate addition by preferentially activating one of the reactants.

Lewis acid catalysts can coordinate to the carbonyl oxygen of the enaminone, increasing its electrophilicity and influencing its reactivity in cycloaddition reactions. researchgate.net This coordination can affect both the reaction rate and the diastereoselectivity by altering the electronic properties and steric environment of the transition state. Similarly, the use of specific palladium catalysts in related cyclohexanone systems has been shown to chemoselectively favor dehydrogenation pathways, demonstrating how catalyst choice can direct the reaction outcome. nih.gov

Reaction conditions also play a crucial role.

Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier for certain pathways. In cycloadditions, temperature can influence the equilibrium between kinetically and thermodynamically controlled products. For example, while some reactions proceed easily at 0 °C, others may require elevated temperatures to occur. mdpi.com

Solvent: The polarity of the solvent can influence the stability of charged intermediates. Polar solvents may favor stepwise mechanisms involving zwitterionic intermediates, potentially altering the stereochemical outcome of the reaction. researchgate.net

Pressure: In certain reactions, particularly those involving gaseous reagents, pressure can affect reaction rates and equilibria.

The following table summarizes the general influence of these factors on reaction pathways.

ParameterInfluence on Reaction PathwayPotential Outcome
Catalyst Alters activation energies of competing pathways; can influence stereoselectivity through coordination.Favors one product over another (e.g., cycloaddition vs. conjugate addition); enhances diastereoselectivity.
Temperature Affects reaction rates and can shift the equilibrium between kinetic and thermodynamic products.Can change the dominant product isomer; enables reactions with high activation barriers.
Solvent Stabilizes or destabilizes transition states and intermediates based on polarity.Can switch reaction mechanism (e.g., from concerted to stepwise); affects reaction rates.

Spectroscopic Characterization of Reaction Intermediates (e.g., IR, NMR, Mass Spectrometry for structural confirmation)

The direct observation and characterization of transient intermediates in reactions involving this compound are essential for confirming mechanistic proposals. Various spectroscopic techniques are employed for this purpose, each providing unique structural information.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates, which are common in reactions catalyzed by acids or metals. nih.gov By analyzing the mass-to-charge ratio (m/z) of ions directly from the reaction mixture, it is possible to identify proposed intermediates, such as protonated species, catalyst-substrate adducts, or zwitterionic intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. Low-temperature NMR experiments can be used to slow down reaction rates, allowing for the detection and structural elucidation of otherwise short-lived intermediates. 2D NMR techniques can help establish connectivity and confirm the structure of these transient species.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups during a reaction. For example, the formation of an intermediate may be signaled by the appearance or disappearance of characteristic vibrational bands, such as the C=O stretch of the ketone or the C=C stretch of the enamine system. The shifting of these bands can provide insight into electronic changes, such as those caused by catalyst coordination.

These techniques, often used in combination, allow for a comprehensive picture of the reaction pathway, confirming the structures of proposed intermediates and validating mechanistic hypotheses. nih.govmit.edu

Spectroscopic TechniqueType of Information ProvidedApplication to Intermediates
Mass Spectrometry (ESI-MS) Mass-to-charge ratio of ionic species.Detection and identification of charged intermediates (e.g., protonated species, zwitterions, catalyst-bound complexes). nih.gov
NMR Spectroscopy Detailed structural connectivity, chemical environment of nuclei.Structural confirmation of intermediates, especially at low temperatures to increase their lifetime.
IR Spectroscopy Presence and electronic environment of functional groups.Monitoring the formation/disappearance of key bonds (e.g., C=O, C=N, C=C) in intermediates.

Computational Chemistry and Theoretical Studies of 2 Dimethylaminomethylene Cyclohexanone

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are routinely used to predict the potential energy surface of a molecular system, which is fundamental to understanding chemical reactions. youtube.com These methods allow for the accurate calculation of electronic properties that govern how a molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). irjweb.com

For 2-Dimethylaminomethylene-cyclohexanone, the enaminone system (N-C=C-C=O) features a conjugated π-system. The nitrogen atom's lone pair of electrons significantly raises the energy of the HOMO, localizing it primarily on the nitrogen and the α-carbon of the enamine. This indicates that these sites are the most nucleophilic and likely to react with electrophiles. Conversely, the LUMO is expected to be localized on the carbonyl carbon and the β-carbon, making these the primary sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comwikipedia.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Studies on similar enaminone systems show that the HOMO-LUMO gap is a valuable parameter for interpreting biological activity and intramolecular charge transfer. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Data for Enaminone Systems

ParameterTypical Value (eV)Implication for this compound
EHOMO -6.0 to -5.5High energy indicates strong electron-donating (nucleophilic) character.
ELUMO -1.5 to -1.0Low energy indicates good electron-accepting (electrophilic) character.
HOMO-LUMO Gap (ΔE) 4.0 to 5.0A moderate gap suggests a balance of stability and reactivity.

Note: These values are illustrative, based on typical DFT calculations for conjugated enaminone compounds, and represent the type of data generated in a theoretical study.

Computational methods can be used to map out the entire energy landscape of a chemical reaction, from reactants to products. By calculating the energies of transition states and intermediates, chemists can predict the most likely reaction pathways and determine the activation energy, which governs the reaction rate. vnu.edu.vn

For this compound, theoretical calculations could model its reaction with various electrophiles and nucleophiles. For example, in an electrophilic substitution reaction, calculations would likely confirm that the attack at the α-carbon is energetically more favorable than at the nitrogen, due to the formation of a more stable intermediate. Similarly, for a nucleophilic addition, the calculations would compare the energetics of attack at the carbonyl carbon versus the β-carbon (a Michael-type addition). These models provide a quantitative understanding of regioselectivity and reaction feasibility. researchgate.net

Analysis of Structural Characteristics and Electronic Configuration

The three-dimensional structure and electron distribution of this compound are critical to its properties and reactivity. Computational analysis provides detailed insights into these features.

The cyclohexanone (B45756) ring is not planar and preferentially adopts a chair conformation to minimize angle and torsional strain. youtube.com When substituents are added, their spatial arrangement and the resulting steric interactions must be considered. wikipedia.org Substituents on a cyclohexane (B81311) ring can occupy either axial (vertical) or equatorial (horizontal) positions, with the equatorial position being generally more stable for larger groups to avoid unfavorable 1,3-diaxial interactions. libretexts.org

For this compound, the bulky dimethylaminomethylene group would strongly prefer an equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring. libretexts.org A computational conformational analysis would involve calculating the relative energies of the two possible chair conformations (with the substituent in the axial vs. equatorial position). The energy difference, known as the A-value, quantifies this preference. wikipedia.org Due to the size of the substituent, the equilibrium would overwhelmingly favor the conformer where it is in the equatorial position.

Table 2: Steric Parameters in Substituted Cyclohexanes

Interaction TypeDescriptionConsequence for this compound
1,3-Diaxial Interaction Steric repulsion between an axial substituent and axial hydrogens at the C3 and C5 positions.High energy cost; strongly disfavors the axial conformation of the substituent.
Gauche Butane Interaction Steric strain between adjacent substituents.Can influence the relative stability of different chair conformers in disubstituted rings.

The enaminone functional group contains a conjugated system where the nitrogen lone pair, the C=C double bond, and the C=O double bond are all involved in π-electron delocalization. For this conjugation to be effective, the atoms involved (N, C2, C1, and O) must be as close to planar as possible.

This requirement for planarity in the enaminone fragment imposes a geometric constraint on the cyclohexanone ring. scielo.br As a result, the ring may be distorted from its ideal chair conformation. The region of the ring containing the sp²-hybridized C1 and C2 carbons will be flattened. youtube.com Computational studies can quantify this distortion by comparing the bond angles and dihedral angles of the calculated structure to those of an ideal, unsubstituted cyclohexane chair. This analysis reveals the interplay between the steric requirements of the ring and the electronic demands of the conjugated system.

Computational Design of Catalysts for Enaminone-Related Transformations

Computational chemistry is a powerful tool not only for analyzing molecules but also for designing new catalysts. researchgate.net By understanding the mechanism of a reaction involving an enaminone, researchers can design catalysts that stabilize the transition state and lower the activation energy.

Enaminones are versatile intermediates in organic synthesis, often used in reactions that form carbon-carbon or carbon-heteroatom bonds. rsc.org For instance, in a reaction like the Morita-Baylis-Hillman reaction, which involves α,β-unsaturated enones, computational methods have been used to design protein-based catalysts (enzymes). nih.govnih.gov The process involves:

Defining an ideal active site geometry that stabilizes the reaction's transition state.

Searching protein scaffolds that can accommodate this theoretical active site.

Optimizing the surrounding amino acid residues to enhance binding and catalytic activity. nih.gov

This "inside-out" design approach can be applied to create catalysts for specific transformations of this compound, leading to the development of highly selective and efficient synthetic methods. bakerlab.org

Future Research Directions and Unexplored Avenues in 2 Dimethylaminomethylene Cyclohexanone Chemistry

Development of Novel Asymmetric Synthetic Approaches

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. While 2-dimethylaminomethylene-cyclohexanone itself is achiral, its derivatives can possess stereogenic centers. Future research should focus on developing novel asymmetric methodologies to synthesize chiral derivatives with high enantioselectivity.

One promising avenue is the use of organocatalysis . Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, could be employed to catalyze asymmetric transformations of the enaminone scaffold. researchgate.net These metal-free catalysts offer a sustainable and often highly selective alternative to traditional metal-based catalysts. researchgate.net For instance, chiral bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety could activate the enaminone and a reaction partner simultaneously, enabling enantioselective additions to the β-carbon. Research could explore reactions like asymmetric Michael additions, alkylations, or cycloadditions using this approach.

Another key area is biocatalysis . Enzymes, particularly ene-reductases, have shown remarkable efficiency in the asymmetric synthesis of chiral cyclohexenones through the desymmetrization of prochiral precursors. nih.govacs.org Future work could investigate the enzymatic reduction of the double bond in this compound derivatives or the use of transaminases for asymmetric amination reactions, creating chiral amine-containing cyclohexanone (B45756) structures. mdpi.com The high stereoselectivity of enzymes could provide access to enantiopure compounds that are difficult to obtain through conventional chemical methods. acs.org

A comparison of potential catalytic strategies highlights distinct areas for development:

Catalytic StrategyPotential Chiral TransformationKey Research Focus
Organocatalysis Asymmetric Michael AdditionDesign of novel bifunctional catalysts for enaminone activation.
Asymmetric CycloadditionExploration of iminium ion activation pathways with chiral amines. princeton.edu
Biocatalysis Asymmetric HydrogenationScreening and engineering of ene-reductases for substrate specificity.
Kinetic ResolutionDevelopment of enzymatic methods to resolve racemic mixtures of substituted derivatives.
Transition Metal Catalysis Asymmetric C-H FunctionalizationUse of chiral ligands with metals like Rhodium or Palladium for directed functionalization.

Exploration of Cascade and One-Pot Reactions

Cascade reactions, also known as tandem or domino reactions, offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple transformations into a single synthetic operation without isolating intermediates. wikipedia.orgslideshare.net The unique structure of this compound, featuring nucleophilic and electrophilic centers, makes it an ideal candidate for the design of novel cascade sequences.

Future research could focus on developing organocatalytic cascades. For example, a Michael addition to the β-position of the enaminone could be followed by an intramolecular cyclization, all mediated by a single organocatalyst. nih.gov Such a process could rapidly generate complex polycyclic structures from simple precursors. nih.govnih.gov The Stork enamine reaction, which involves the Michael addition of an enamine to an α,β-unsaturated carbonyl compound, provides a foundational concept that can be expanded upon. libretexts.org

One-pot procedures, a related strategy, also hold immense potential. While a cascade reaction's subsequent steps occur spontaneously, one-pot syntheses allow for the addition of reagents sequentially. wikipedia.org A potential one-pot process could involve the initial formation of this compound, followed by an in-situ reaction with an electrophile and a subsequent cyclization or aromatization step to build complex heterocyclic or carbocyclic systems. researchgate.netresearchgate.netsioc-journal.cn

Table of Potential Cascade/One-Pot Reactions:

Reaction TypeInitiating StepSubsequent StepsPotential Product Class
Organocatalytic CascadeAsymmetric Michael AdditionIntramolecular Aldol Condensation/CyclizationPolycyclic Ketones
One-Pot SynthesisReaction with a DinucleophileCyclization/Condensation/DehydrationFused Heterocycles (e.g., Pyrimidines, Pyrazoles)
Tandem AnnulationIntermolecular CouplingIntramolecular Cyclization via Enol/Enamine OxidationSubstituted Cyclohexanones nih.gov

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. mdpi.com Applying this technology to reactions involving this compound is a logical next step for process optimization and industrial application.

The synthesis of Tramadol, which involves a derivative of this compound, has already been explored in a continuous-flow setup. unimi.it This demonstrates the feasibility and potential benefits of this approach. Future research should aim to develop a fully continuous process for the synthesis of this compound itself, potentially starting from cyclohexanone. This would involve optimizing reaction conditions (temperature, pressure, residence time) in microreactors or packed-bed reactors. mdpi.com

Furthermore, subsequent transformations of the enaminone could be integrated into a multi-step flow system. mdpi.com This would allow for the synthesis of more complex molecules without the need for isolating intermediates, thereby improving efficiency and reducing waste. mdpi.com For example, a flow reactor for the synthesis of the enaminone could be directly coupled to a second reactor for a subsequent cycloaddition or functionalization reaction.

Potential Advantages of Flow Synthesis:

FeatureAdvantage in this compound Chemistry
Precise Temperature Control Minimizes side reactions and decomposition, leading to higher purity.
Enhanced Mixing Improves reaction rates and yields, especially in multiphasic systems.
Increased Safety Allows for the safe handling of potentially unstable intermediates and exothermic reactions. mdpi.com
Scalability Facilitates easier scale-up from laboratory to industrial production by extending run time rather than increasing reactor volume.

Application in Materials Science and Functional Molecule Design

The inherent reactivity of this compound makes it a promising precursor for the synthesis of functional materials and complex organic molecules. Its enaminone moiety can participate in a variety of reactions to build larger, conjugated systems or polymers.

In materials science, the compound could serve as a monomer or a key building block for synthesizing novel polymers with interesting optical or electronic properties. For example, polymerization reactions involving the enamine or ketone functionalities could lead to the formation of conductive polymers or materials with unique photophysical characteristics. The polar carbonyl group and the basic dimethylamino group could also be exploited to design functional materials for applications in catalysis or as specialized resins. sioc-journal.cn

In the design of functional molecules, the cyclohexanone ring can be used as a scaffold to construct a wide range of structures. sioc-journal.cn The enaminone functionality can be used to introduce nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals. For instance, reaction with dinucleophiles could lead to the synthesis of fused pyrimidines or other heterocyclic systems. The ability to undergo dehydroaromatization reactions also opens pathways to selectively produce functionalized aromatic compounds. sioc-journal.cn

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

While standard spectroscopic methods (NMR, IR, MS) are used for routine characterization, advanced techniques can provide deeper insights into the dynamic behavior and reactivity of this compound.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying processes that occur on the NMR timescale, such as conformational changes and tautomerism. rsc.org The C-N bond in the enaminone has partial double bond character, leading to restricted rotation and the potential for rotamers (isomers that differ by rotation around a single bond). DNMR studies could be used to quantify the energy barriers to this rotation and understand how factors like solvent and temperature influence the conformational equilibrium. rsc.org This is crucial as the reactivity of the different conformers may vary significantly.

In-situ reaction monitoring using techniques like ReactIR (FTIR spectroscopy) or process NMR would be invaluable for studying the kinetics and mechanisms of reactions involving this compound. These methods allow for the real-time tracking of reactant consumption and product formation, providing detailed mechanistic information that is not accessible from endpoint analysis alone. For example, monitoring a cascade reaction could help identify transient intermediates and optimize conditions to favor the desired reaction pathway. manchester.ac.uk

Moreover, advanced spectroscopic techniques could be used to study non-covalent interactions. The presence of both a hydrogen bond acceptor (the carbonyl oxygen) and a Lewis basic site (the nitrogen atom) suggests that this compound could participate in complex intermolecular interactions, which could be probed using specialized spectroscopic methods. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.